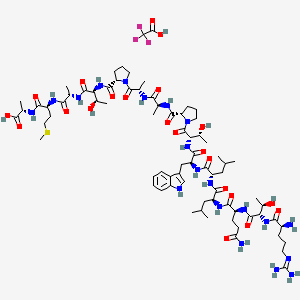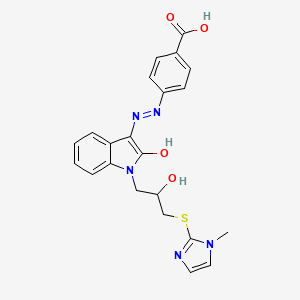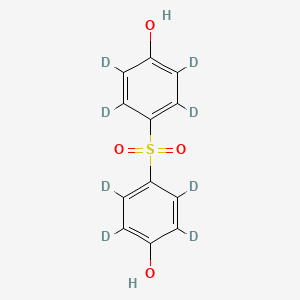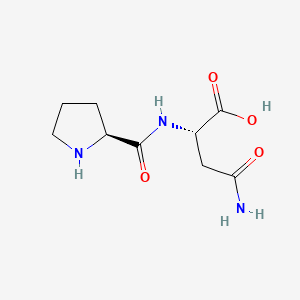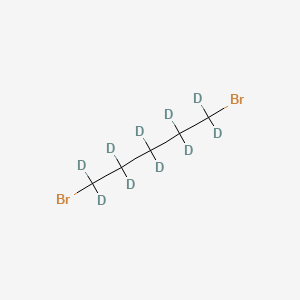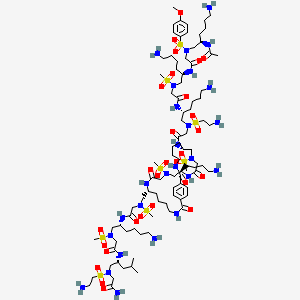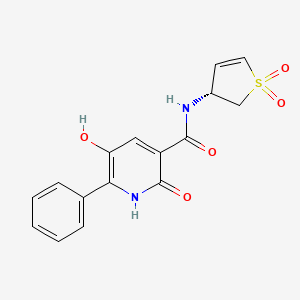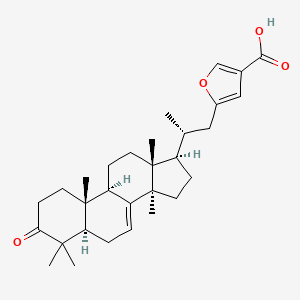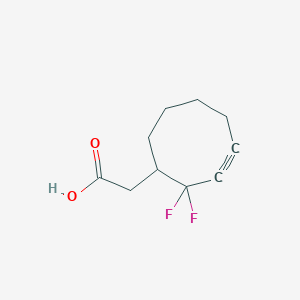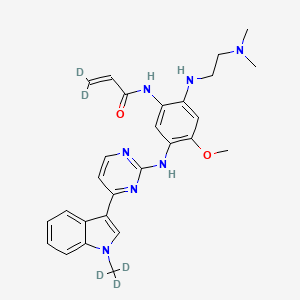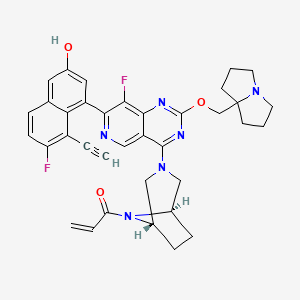
pan-KRAS-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pan-KRAS-IN-4 is a potent inhibitor of the Kirsten rat sarcoma virus (KRAS) protein, which is a small guanine nucleotide-binding protein involved in various cellular processes, including cell proliferation, growth, and survival. KRAS mutations are implicated in a significant number of human cancers, making it a critical target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pan-KRAS-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process would also include stringent quality control measures to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
Pan-KRAS-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the intermediates .
Major Products
The major products formed from these reactions are typically derivatives of this compound, which may have varying degrees of potency and specificity towards KRAS inhibition .
Aplicaciones Científicas De Investigación
Pan-KRAS-IN-4 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a chemical probe to study the structure and function of KRAS proteins.
Biology: Helps in understanding the role of KRAS in cellular processes and its implications in cancer.
Industry: Used in the development of new cancer therapies and diagnostic tools.
Mecanismo De Acción
Pan-KRAS-IN-4 exerts its effects by binding to the KRAS protein in its inactive form, thereby preventing its activation. This inhibition blocks the interaction between KRAS and its guanine nucleotide exchange factors (GEFs), ultimately leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This mechanism is crucial for its antiproliferative activity in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
BI-2852: Another pan-KRAS inhibitor with similar inhibitory effects on KRAS activation.
BAY-293: A chemical probe used to study KRAS inhibition.
KRAS-G12C Inhibitors: Target specific KRAS mutations but are not effective against other variants.
Uniqueness
Pan-KRAS-IN-4 is unique in its ability to inhibit multiple KRAS mutations, making it a versatile tool in cancer research and therapy. Its high potency and specificity towards KRAS make it a valuable compound for studying KRAS-related cancers .
Propiedades
Fórmula molecular |
C36H34F2N6O3 |
|---|---|
Peso molecular |
636.7 g/mol |
Nombre IUPAC |
1-[(1S,5R)-3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C36H34F2N6O3/c1-3-25-28(37)10-7-21-15-24(45)16-26(30(21)25)32-31(38)33-27(17-39-32)34(42-18-22-8-9-23(19-42)44(22)29(46)4-2)41-35(40-33)47-20-36-11-5-13-43(36)14-6-12-36/h1,4,7,10,15-17,22-23,45H,2,5-6,8-9,11-14,18-20H2/t22-,23+ |
Clave InChI |
YUFVOCUAYXHCEL-ZRZAMGCNSA-N |
SMILES isomérico |
C=CC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8 |
SMILES canónico |
C=CC(=O)N1C2CCC1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


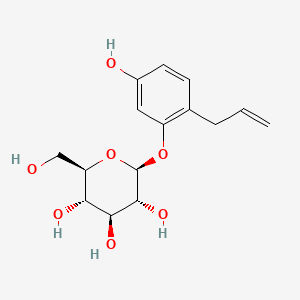
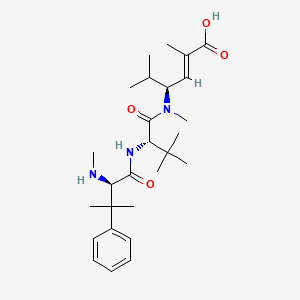
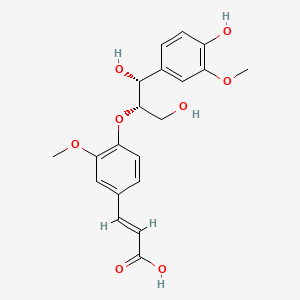
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)
